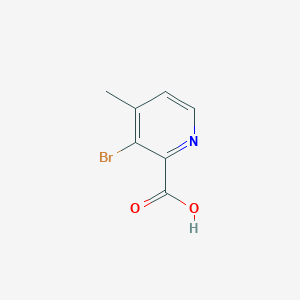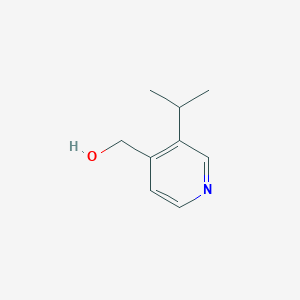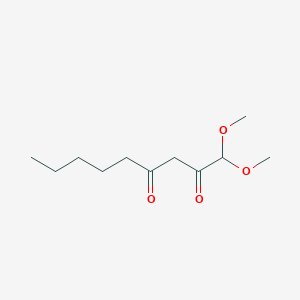
1,1-Dimethoxynonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxynonane-2,4-dione is an organic compound with the molecular formula C11H20O4 It is a derivative of nonane, featuring two methoxy groups and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxynonane-2,4-dione can be synthesized through the condensation of nonanal with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxynonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid or its esters.
Reduction: 1,1-Dimethoxynonane-2,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxynonane-2,4-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 1,1-dimethoxynonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxynonane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
Nonane-2,4-dione: Does not have methoxy groups, which affects its solubility and reactivity.
1,1-Dimethoxyhexane-2,4-dione: A shorter chain analogue with different physical and chemical properties.
Uniqueness
1,1-Dimethoxynonane-2,4-dione is unique due to the presence of both methoxy and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic and industrial chemistry .
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1,1-dimethoxynonane-2,4-dione |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-9(12)8-10(13)11(14-2)15-3/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
OKCBLECZTDIMLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





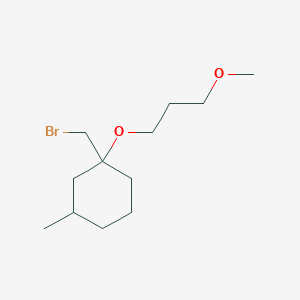
![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
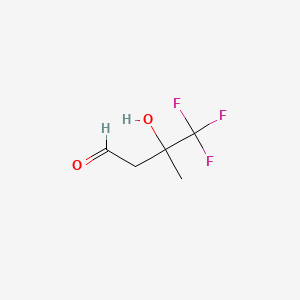
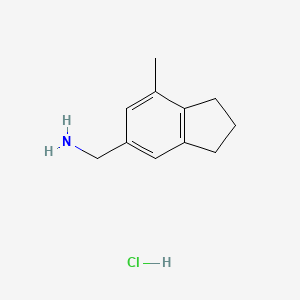
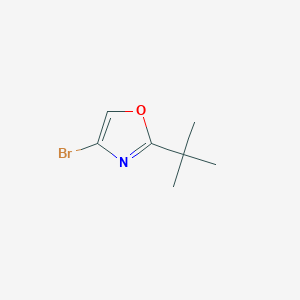

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
